molecular formula C18H14F2N4O3S B2677046 4,6-difluoro-2-[4-(2-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole CAS No. 897482-16-5

4,6-difluoro-2-[4-(2-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole

Cat. No.: B2677046
CAS No.: 897482-16-5
M. Wt: 404.39
InChI Key: NJMUODHVHQKFME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,6-Difluoro-2-[4-(2-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole is a complex organic compound that features a benzothiazole core substituted with difluoro and nitrobenzoyl groups

Preparation Methods

The synthesis of 4,6-difluoro-2-[4-(2-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole typically involves multiple steps, starting from commercially available precursors. . Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as using specific solvents, catalysts, and temperature control.

Chemical Reactions Analysis

4,6-Difluoro-2-[4-(2-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, and various solvents like dimethylformamide (DMF) and ethanol. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4,6-Difluoro-2-[4-(2-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4,6-difluoro-2-[4-(2-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

4,6-Difluoro-2-[4-(2-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole can be compared with other similar compounds, such as:

Properties

IUPAC Name

[4-(4,6-difluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-(2-nitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F2N4O3S/c19-11-9-13(20)16-15(10-11)28-18(21-16)23-7-5-22(6-8-23)17(25)12-3-1-2-4-14(12)24(26)27/h1-4,9-10H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJMUODHVHQKFME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=C(C=C(C=C3S2)F)F)C(=O)C4=CC=CC=C4[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F2N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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